

In-Depth Technical Guide to 10-Propoxydecanoic Acid: Synonyms, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **10-Propoxydecanoic acid**, a medium-chain fatty acid derivative. It details its nomenclature, chemical identifiers, and physicochemical properties. While specific experimental data on its biological activity remains limited in publicly accessible literature, this document outlines a plausible synthetic route based on established organic chemistry principles and provides a generalized experimental workflow.

Nomenclature and Synonyms

10-Propoxydecanoic acid is known by several alternative names and identifiers across various chemical databases. A comprehensive list is provided below to facilitate cross-referencing in literature and databases.

Identifier Type	Identifier	Source
IUPAC Name	10-propoxydecanoic acid	PubChem[1]
CAS Number	119290-00-5	PubChem[1]
PubChem CID	122098	PubChem[1]
Synonym	11-Oxatetradecanoic acid	PubChem[1]
Synonym	11-Oxymyristic acid	PubChem[1]
Synonym	10-(Propoxy)decanoic acid	PubChem[1]
MeSH Entry Terms	10-propoxydecanoic acid, 10- (propoxy)decanoic acid, 11- oxatetradecanoic acid, 11- oxymyristic acid	PubChem[1]

Physicochemical Properties

The fundamental physicochemical properties of **10-Propoxydecanoic acid** are summarized below. This data is computationally generated and provides a basis for its handling and characterization.

Property	Value	Source
Molecular Formula	C13H26O3	PubChem[1]
Molecular Weight	230.34 g/mol	PubChem[1]
XLogP3	3.7	PubChem[1]
Exact Mass	230.18819469 Da	PubChem[1]
Topological Polar Surface Area	46.5 Ų	PubChem[1]

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for the identification and characterization of **10-Propoxydecanoic acid**. The following data has been reported:

Spectrum Type	Precursor Type	Precursor m/z	Top Peak m/z	2nd Highest m/z	3rd Highest m/z	Source
MS2	[M+H]+	231.1955	213.1	171.1	155.1	PubChem[1]
MS2	[M-H]-	229.1809	229.2	169.1	211.2	PubChem[1]

Synthesis of ω-Alkoxy Fatty Acids: A General Protocol

While a specific, detailed experimental protocol for the synthesis of **10-Propoxydecanoic acid** is not readily available in the surveyed literature, a general and robust method for the preparation of ω -alkoxy fatty acids can be adapted. The Williamson ether synthesis is a reliable approach, starting from a ω -hydroxy fatty acid and an alkyl halide.

Proposed Synthetic Pathway

The synthesis of 10-Propoxydecanoic acid can be envisioned in two main steps:

- Protection of the Carboxylic Acid: The carboxylic acid group of 10-hydroxydecanoic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with the subsequent etherification step.
- Williamson Ether Synthesis: The protected ω -hydroxy fatty acid is then reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to form the ether linkage.
- Deprotection: The protecting group is removed to yield the final product, 10-Propoxydecanoic acid.

Detailed Experimental Methodology (Hypothetical)

Step 1: Methyl 10-hydroxydecanoate Synthesis (Esterification)

- To a solution of 10-hydroxydecanoic acid (1 equivalent) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 10-hydroxydecanoate.

Step 2: Methyl 10-propoxydecanoate Synthesis (Williamson Ether Synthesis)

- Dissolve methyl 10-hydroxydecanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction to reflux and maintain for 12-18 hours, monitoring by TLC.
- After cooling to room temperature, quench the reaction by the slow addition of water.
- Extract the product with diethyl ether.
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

 Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.

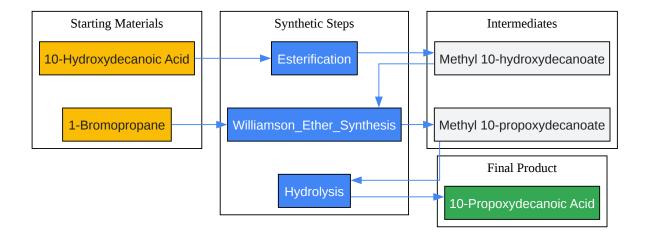
Step 3: 10-Propoxydecanoic acid Synthesis (Hydrolysis)

- Dissolve methyl 10-propoxydecanoate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
- Add lithium hydroxide (or sodium hydroxide, 2-3 equivalents) and stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.
- Remove the methanol under reduced pressure.
- Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 10-Propoxydecanoic acid.

Biological Context of Ether Lipids

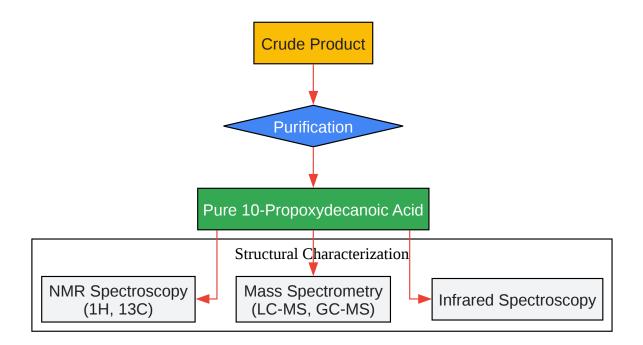
While specific studies on the biological activity of **10-Propoxydecanoic acid** are not prominent, the broader class of ether lipids, to which it belongs, has been the subject of considerable research. Ether lipids are integral components of cell membranes and are involved in various cellular processes.

Ether lipids play structural roles in membranes and are implicated in cell signaling and as antioxidants.[2] Synthetic ether lipid analogs have been investigated for their biological activities. For instance, some long-chain fatty acids containing an ether linkage have shown antibacterial and fungicidal properties.[3] Specifically, β-alkoxypropionic acids have been tested against Staphylococcus aureus and Penicillium.[3] Other studies have synthesized long-chain ether diols and diacids that have shown potential in favorably altering lipid disorders in vivo.[4]


The introduction of an ether linkage can significantly alter the physicochemical properties of a fatty acid, potentially influencing its metabolic fate and biological interactions. Further research

is warranted to elucidate the specific biological roles and potential therapeutic applications of **10-Propoxydecanoic acid**.

Experimental and Logical Workflow Diagrams


To aid in the conceptualization of the synthesis and analysis of **10-Propoxydecanoic acid**, the following diagrams are provided.

Click to download full resolution via product page

Caption: Synthetic workflow for 10-Propoxydecanoic acid.

Click to download full resolution via product page

Caption: Analytical workflow for product characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 10-Propoxydecanoic acid | C13H26O3 | CID 122098 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 3. Long-chain fatty acids containing ether linkage. I. The antibacterial and fungicidal activities
 of some new beta-alkyloxypropionic acids and their methyl esters PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 4. Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [In-Depth Technical Guide to 10-Propoxydecanoic Acid: Synonyms, Properties, and Synthetic Approaches]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048082#synonyms-and-alternative-names-for-10-propoxydecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com